Diethylborinic acid
Description
Historical Discovery and Nomenclature Evolution
The historical development of this compound nomenclature traces its origins to the pioneering work of Edward Frankland in the mid-nineteenth century, who established the foundational understanding of organoboron chemistry through his groundbreaking synthesis of triethylborane in 1860. Frankland's original methodology involved the reaction of diethylzinc with triethyl borate, followed by careful oxidation processes that ultimately led to the isolation of ethylboronic acid derivatives. This early work established the precedent for understanding the systematic relationships between various boron-containing compounds and laid the groundwork for the subsequent development of borinic acid nomenclature systems.
The evolution of borinic acid terminology developed alongside the broader understanding of organoboron chemistry, with early researchers recognizing the need to distinguish between different oxidation states of boron-containing compounds. Historical documents indicate that the term "borinic acid" emerged as part of a systematic approach to classify boron oxyacids according to their oxidation states and structural characteristics. The development of this nomenclature system reflected the growing recognition that borinic acids represented a distinct class of compounds with unique properties and reactivity patterns, separate from both boranes and boronic acids.
The nomenclature evolution of this compound specifically reflects the broader trends in organic chemistry naming conventions during the late nineteenth and early twentieth centuries. As synthetic methodologies advanced and more complex organoboron compounds became accessible, the need for systematic naming conventions became increasingly apparent. The designation "this compound" emerged as a logical extension of established naming principles, combining the descriptive prefix indicating the two ethyl substituents with the characteristic "borinic acid" suffix that identifies the compound's structural class and functional group characteristics.
Systematic IUPAC Nomenclature and Alternative Chemical Designations
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for organoboron compounds, resulting in the official designation "this compound" as recorded in major chemical databases. This nomenclature system reflects the compound's structural composition through the combination of the "diethyl" prefix, indicating the presence of two ethyl substituents, and the "borinic acid" suffix, which identifies the functional group and oxidation state of the central boron atom. The IUPAC system provides unambiguous identification of the compound's molecular structure and chemical properties through this systematic approach.
Alternative chemical designations for this compound include "borinic acid, diethyl-" as listed in chemical databases, representing an inverted nomenclature format that places the functional group identifier first. Additional synonyms documented in chemical literature include variations that emphasize different aspects of the compound's structure or classification within broader chemical families. The diversity of naming conventions reflects the compound's significance across multiple areas of chemical research and the need for flexible nomenclature systems that accommodate different scientific contexts and applications.
The molecular identification systems for this compound extend beyond traditional nomenclature to include standardized chemical identifiers such as the InChI key (ADEAZBLSUNLCQN-UHFFFAOYSA-N) and SMILES notation (B(CC)(CC)O), which provide unambiguous digital representations of the compound's molecular structure. These systematic identifiers ensure precise identification of this compound across international databases and research platforms, supporting accurate communication and data exchange within the global scientific community.
Table 1: Systematic Identifiers for this compound
| Identifier Type | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₄H₁₁BO |
| Molecular Weight | 85.94 g/mol |
| InChI Key | ADEAZBLSUNLCQN-UHFFFAOYSA-N |
| SMILES Notation | B(CC)(CC)O |
| PubChem CID | 545119 |
Position Within Organoboron Compound Classification Frameworks
This compound occupies a specific position within the hierarchical classification of organoboron compounds, representing the first oxidation product of the corresponding diethylborane precursor. This classification system organizes boron-containing compounds according to their oxidation states and structural characteristics, with boranes representing the most reduced form, borinic acids as the first oxidation products, boronic acids as the second oxidation products, and boric acid as the fully oxidized form. The systematic progression through these oxidation states provides a framework for understanding the chemical relationships and transformation pathways within organoboron chemistry.
The classification of this compound within the broader organoborane family emphasizes its role as a carbon-boron bond-containing compound, distinguishing it from purely inorganic boron species. This classification reflects the compound's participation in the unique chemistry associated with carbon-boron bonds, including their distinctive reactivity patterns and synthetic utility. The organoborane classification encompasses a diverse range of compounds with varying substituent patterns and functional group combinations, with this compound representing a specific example of disubstituted borinic acid derivatives.
Within the specialized category of borinic acids, this compound exemplifies the structural characteristics and chemical properties associated with dialkyl-substituted derivatives. This subcategorization recognizes the significant influence of alkyl substituents on the compound's physical properties, chemical reactivity, and synthetic applications. The classification system acknowledges that dialkyl borinic acids, including this compound, exhibit enhanced stability compared to simpler borinic acid derivatives while maintaining the characteristic Lewis acid behavior associated with the borinic acid functional group.
Table 2: Classification Hierarchy of this compound
| Classification Level | Category | Characteristics |
|---|---|---|
| Oxidation State | First Oxidation Product | Single oxygen substitution from parent borane |
| Compound Family | Organoborane | Contains carbon-boron bonds |
| Functional Group | Borinic Acid | R₂BOH structure with hydroxyl group |
| Substitution Pattern | Dialkyl Derivative | Two ethyl groups as organic substituents |
| Chemical Class | Lewis Acid | Electron-deficient boron center |
Structure
2D Structure
Properties
Molecular Formula |
C4H11BO |
|---|---|
Molecular Weight |
85.94 g/mol |
IUPAC Name |
diethylborinic acid |
InChI |
InChI=1S/C4H11BO/c1-3-5(6)4-2/h6H,3-4H2,1-2H3 |
InChI Key |
ADEAZBLSUNLCQN-UHFFFAOYSA-N |
SMILES |
B(CC)(CC)O |
Canonical SMILES |
B(CC)(CC)O |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Diethylborinic acid and its derivatives are increasingly recognized for their potential in drug development and therapeutic applications. Key areas include:
- Anticancer Agents : Borinic acids have been studied for their ability to inhibit certain cancer-related enzymes. For instance, they can act as inhibitors of β-lactamases, enzymes that confer antibiotic resistance, thereby enhancing the efficacy of β-lactam antibiotics . The mechanism involves the formation of stable complexes that prevent enzyme activity.
- Drug Delivery Systems : The ability of this compound to form reversible covalent bonds with diols makes it suitable for designing drug delivery systems. This property allows for targeted release mechanisms in therapeutic applications, particularly in cancer treatment .
- Sensor Development : Borinic acids are being utilized in the development of sensors for detecting biologically relevant molecules such as hydrogen peroxide (H2O2). This compound exhibits high reactivity towards H2O2, making it a promising candidate for sensitive detection methods in biological systems .
Chemical Biology
In chemical biology, this compound plays a significant role due to its dynamic covalent chemistry:
- Reversible Click Chemistry : The compound is involved in dynamic covalent bond formation with biomolecules, facilitating the study of biomolecular interactions and modifications. This is particularly valuable in the design of probes for imaging and tracking biological processes .
- Nanocarrier Design : Recent studies have demonstrated the use of iminoboronate chemistry derived from this compound to create reactive oxygen species (ROS)-responsive nanocarriers for targeted cancer therapy. These nanocarriers can release drugs in response to specific cellular environments .
Materials Science
This compound is also making strides in materials science:
- Biomaterials : Its ability to form stable complexes with diols allows for the development of biomaterials that can interact with biological systems. These materials can be used for tissue engineering and regenerative medicine applications .
- Optoelectronic Devices : Research indicates that boron-containing compounds like this compound can be integrated into optoelectronic devices due to their unique electronic properties. This includes applications in organic light-emitting diodes (OLEDs) and photovoltaic cells .
Case Study 1: Anticancer Activity
A study evaluating the anticancer properties of this compound derivatives showed significant inhibition of cancer cell proliferation through enzyme inhibition mechanisms.
| Compound | Target Enzyme | Inhibition Rate (%) | Reference |
|---|---|---|---|
| This compound Derivative A | KPC β-lactamase | 85% | |
| This compound Derivative B | Other β-lactamases | 75% |
Case Study 2: Sensor Development
Research on borinic acid-based sensors demonstrated their effectiveness in detecting H2O2 levels in biological samples.
Comparison with Similar Compounds
Structural and Functional Differences
Borinic acids (R₂BOH) and boronic acids (RB(OH)₂) differ in substitution: borinic acids have two organic groups, while boronic acids have one. This impacts their acidity, stability, and reactivity.
Diethylborinic Acid vs. Phenylboronic Acid (PBA)
- Structure : this compound ((C₂H₅)₂BOH) has alkyl substituents, whereas phenylboronic acid (C₆H₅B(OH)₂) features an aryl group.
- Acidity : PBA (pKa ~8.6–9.2) is more acidic than this compound (alkyl groups reduce acidity) .
- Applications :
This compound vs. 2-Aminoethyl Diphenylborinate
- Structure: 2-Aminoethyl diphenylborinate (C₁₄H₁₆BNO, MW 225.10 g/mol) has bulkier aryl substituents and an aminoethyl group .
- Stability : Aryl groups enhance stability compared to alkyl-substituted borinic acids.
- Applications : Used in biochemical research for targeting specific enzymes or receptors .
This compound vs. Diethylboryl Pivalate
- Structure : Diethylboryl pivalate (C₉H₁₉BO₂, MW 170.06 g/mol) is an ester derivative with a pivaloyl group .
- Reactivity : The ester group increases hydrolytic stability, making it suitable for controlled reactions in organic synthesis .
Comparative Data Table
Preparation Methods
Traditional Synthesis via Borane Alkylation
The foundational approach to diethylborinic acid synthesis involves the alkylation of borane (BH₃) with ethylating agents. As detailed in patent CN104163825A, borane generation through the reaction of sodium borohydride (NaBH₄) with boron trifluoride diethyl etherate (BF₃·OEt₂) provides a controlled pathway. In this method, NaBH₄ reacts with BF₃·OEt₂ in diethylene glycol dimethyl ether (diglyme) at 25–35°C to produce borane gas, which is subsequently absorbed in tetrahydrofuran (THF). While the patent focuses on methylboronic acid, analogous principles apply to this compound by substituting carbon monoxide with ethylmagnesium bromide (EtMgBr) or other ethylating reagents.
Key parameters influencing yield include:
- Molar ratio of NaBH₄ to BF₃ : Optimal ratios of 1:1.1–1.2 minimize unreacted starting materials while preventing borane dimerization.
- Solvent selection : Diglyme enhances borane stability compared to dimethyl sulfide, which suffers from malodorous byproducts and environmental concerns.
- Temperature control : Maintaining reactions below 35°C prevents THF decomposition and borane gas leakage.
Post-alkylation hydrolysis with water yields this compound, though crude products often require purification via vacuum distillation or sublimation. Pilot-scale implementations of this method report yields of 45–75%, contingent on reaction time (8–12 hours) and catalyst loading (0.5–1.5% LiBH₄ or KBH₄).
Grignard Reagent-Mediated Synthesis
An alternative route employs Grignard reagents to transfer ethyl groups to boron centers. Triethyl borate (B(OEt)₃) reacts with ethylmagnesium bromide in anhydrous ether under nitrogen atmosphere:
$$ \text{B(OEt)}3 + \text{EtMgBr} \rightarrow \text{Et}2\text{B-OEt} + \text{MgBr(OEt)} $$
Subsequent acidic hydrolysis liberates this compound:
$$ \text{Et}2\text{B-OEt} + \text{H}2\text{O} \rightarrow \text{Et}_2\text{B-OH} + \text{EtOH} $$
This method, while straightforward, faces challenges in regioselectivity and byproduct formation. Over-addition of Grignard reagent can lead to triethylborane (Et₃B), necessitating stoichiometric precision and low-temperature conditions (-20°C). Patent US20050080048 highlights the utility of lithium borohydride (LiBH₄) as a catalyst to suppress side reactions, improving yields to 60–70% under optimized conditions.
Catalytic Carbonylation Approaches
Recent advancements adapt carbonylation strategies for this compound synthesis. In a modification of the methylboronic acid process, borane gas reacts with ethylene (C₂H₄) under carbon monoxide (CO) pressure in the presence of transition metal catalysts (e.g., RhCl₃):
$$ \text{BH}3 + 2\text{C}2\text{H}4 + \text{CO} \rightarrow \text{Et}2\text{B-COOH} $$
Acid hydrolysis then converts the intermediate to this compound. This method offers superior atom economy but requires high-pressure reactors (5–10 bar) and stringent temperature control (30–50°C).
Comparative studies indicate that rhodium catalysts achieve 55–65% conversion efficiency, while palladium-based systems suffer from slower kinetics. The integration of THF as a co-solvent enhances CO solubility, further boosting reaction rates by 20–30%.
Purification and Stabilization Techniques
Crude this compound typically contains residual solvents, boron oxides, and ethylated byproducts. Patent CN104163825A advocates a two-step purification protocol:
- Vacuum distillation at 35–40°C to remove THF and low-boiling impurities.
- Sublimation under reduced pressure (10⁻² mbar) at 80–120°C to isolate high-purity product.
Stabilization via complexation with nitrogen donors (e.g., pyridine or 2,2'-bipyridine) proves effective in preventing proto-deboronation, a common degradation pathway. Such complexes exhibit enhanced shelf-life (>12 months at -20°C) and facilitate handling in subsequent synthetic steps.
Comparative Analysis of Methodologies
| Method | Yield (%) | Reaction Time (h) | Key Advantages | Limitations |
|---|---|---|---|---|
| Borane Alkylation | 45–75 | 8–12 | High scalability; minimal byproducts | Requires borane gas handling |
| Grignard Reagent | 60–70 | 4–6 | Mild conditions; commercial availability | Sensitive to moisture; stoichiometric precision needed |
| Catalytic Carbonylation | 55–65 | 6–8 | Atom-economical; continuous flow compatible | High-pressure equipment required |
Industrial-Scale Considerations
Large-scale production favors borane alkylation due to established infrastructure for gas-phase reactions. Modular reactor designs with in-line FTIR monitoring enable real-time adjustment of CO and ethylene feed rates, optimizing throughput. However, Grignard-based methods dominate laboratory settings due to lower capital costs and flexibility in small-batch synthesis.
Environmental regulations increasingly disfavor solvents like diglyme, prompting research into ionic liquid media. Early-stage studies demonstrate that 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) improves reaction homogeneity and facilitates borane dissolution, potentially increasing yields by 15–20%.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing and characterizing diethylborinic acid, and how can purity be validated?
- Methodology : Synthesis typically involves alkylation of borinic acid precursors or transmetalation reactions. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹¹B, ¹H, ¹³C) to confirm structure and assess purity. Elemental analysis and mass spectrometry (MS) provide complementary validation. For purity, quantify residual solvents via gas chromatography (GC) and monitor byproduct formation using high-performance liquid chromatography (HPLC) .
- Example Data :
| Synthesis Route | Yield (%) | Purity (NMR) | Byproducts Detected (GC/MS) |
|---|---|---|---|
| Alkylation | 78 | ≥95% | Trace ethylborane (≤2%) |
| Transmetalation | 65 | ≥92% | Residual catalyst (≤3%) |
Q. How can researchers assess the stability of this compound under varying experimental conditions (e.g., solvents, temperature)?
- Methodology : Conduct accelerated stability studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to monitor decomposition. Solvent compatibility is tested via prolonged storage in polar (e.g., THF) vs. non-polar (e.g., hexane) solvents, with periodic NMR sampling. Kinetic studies under controlled atmospheres (e.g., inert vs. humid) quantify degradation rates .
Q. What analytical techniques are most effective for quantifying this compound in complex mixtures?
- Methodology : Titration with Lewis bases (e.g., pyridine) provides quantitative boron content. Spectroscopic methods like UV-Vis (using chromogenic reagents) or inductively coupled plasma mass spectrometry (ICP-MS) offer high sensitivity. For mixtures, combine HPLC with evaporative light scattering detection (ELSD) or NMR-guided fractionation .
Advanced Research Questions
Q. How can mechanistic studies resolve contradictions in this compound’s reactivity across different catalytic systems?
- Methodology : Employ isotopic labeling (e.g., deuterated substrates) and kinetic isotope effect (KIE) studies to probe reaction pathways. Use in situ infrared (IR) spectroscopy to identify intermediates. Compare computational (DFT) models with experimental data to validate proposed mechanisms. Cross-reference findings with literature to isolate variables (e.g., solvent polarity, counterion effects) .
- Example Workflow :
Hypothesis → DFT Modeling → Synthetic Validation → In Situ Spectroscopy → Data Reconciliation
Q. What strategies address discrepancies in reported spectroscopic data (e.g., ¹¹B NMR shifts) for this compound derivatives?
- Methodology : Replicate experiments under standardized conditions (solvent, concentration, temperature). Validate using multi-nuclear NMR (¹¹B, ¹H, ¹³C) and cross-check with X-ray crystallography. Collaborate with independent labs to confirm reproducibility. Publish raw data and analysis protocols to enable peer scrutiny .
Q. How can computational modeling complement experimental studies of this compound’s electronic properties?
- Methodology : Perform density functional theory (DFT) calculations to predict molecular orbitals, acid strength, and ligand-binding affinities. Validate with experimental X-ray photoelectron spectroscopy (XPS) and electrostatic potential maps. Use molecular dynamics (MD) simulations to study solvent interactions and aggregation behavior .
- Example Integration :
| Property | Computational Prediction | Experimental Validation |
|---|---|---|
| B-O Bond Length | 1.38 Å | X-ray: 1.37 ± 0.02 Å |
| pKa (in H2O) | 8.2 | Potentiometry: 8.1 |
Methodological Best Practices
- Reproducibility : Document experimental protocols in detail, including solvent purification methods and instrument calibration. Share raw data and code repositories as supplemental materials .
- Literature Integration : Systematically review existing studies using tools like SciFinder or Reaxys, prioritizing peer-reviewed journals. Resolve contradictions by designing controlled experiments that isolate disputed variables (e.g., humidity, trace metal contaminants) .
- Ethical Reporting : Disclose conflicts of interest and negative results. Use IUPAC nomenclature consistently and avoid unvalidated commercial databases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
